molecular formula C29H35N3 B4034225 1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine

1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine

Cat. No.: B4034225
M. Wt: 425.6 g/mol
InChI Key: WCADAWCJNRQLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C29H35N3 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.283098129 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the synthesis of new analogues related to diphenylpyraline, exploring their potential in drug discovery and antimicrobial applications. Studies have shown the synthesis of novel compounds through the manipulation of piperidinyl and phenylpiperazine structures, aiming to identify candidates with specific biological activities, such as antimycobacterial properties (Weis, Kungl, & Seebacher, 2003). Similarly, the preparation and characterization of research chemicals like diphenidine and its analogues have provided insights into their analytical profiles and potential as NMDA receptor antagonists (Wallach et al., 2015).

Drug Discovery and Pharmacological Insights

Significant efforts have been directed towards understanding the pharmacological implications of compounds structurally similar to 1-[1-(2,2-diphenylethyl)-3-piperidinyl]-4-phenylpiperazine. For instance, studies on the arylpiperazine derivatives have indicated their potential long-lasting inhibition of human serotonin 5-HT7 receptor binding and signaling, underscoring their relevance in neurological research (Atanes et al., 2013). Moreover, the exploration of sigma ligands showcases the compound's utility in developing selective sigma 2 receptor ligands, contributing to our understanding of sigma receptor-mediated pharmacology (Perregaard et al., 1995).

Molecular Structure and Binding Properties

The synthesis and crystal structures of N,N'-disubstituted piperazines highlight the importance of molecular configuration in the binding and interaction of these compounds with biological targets. Studies focusing on crystallography have provided valuable insights into the structural nuances that influence the compound's biological interactions and stability (Safko & Pike, 2012).

Anticancer and Antimicrobial Applications

Novel triphenylethylene-coumarin hybrids containing piperazine structures have been explored for their cytotoxicity and DNA-binding properties, offering promising avenues for anticancer research. Such compounds demonstrate broad-spectrum anti-proliferative activity against tumor cells, presenting potential therapeutic applications (Zhao et al., 2014).

Analytical and Biochemical Analysis

The compound and its analogues have been subject to analytical characterization to understand their biochemical behavior and metabolic pathways. This research facilitates the development of novel therapeutic agents with optimized pharmacokinetic profiles, enhancing drug efficacy and safety (Jiang et al., 2007).

Properties

IUPAC Name

1-[1-(2,2-diphenylethyl)piperidin-3-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-4-11-25(12-5-1)29(26-13-6-2-7-14-26)24-30-18-10-17-28(23-30)32-21-19-31(20-22-32)27-15-8-3-9-16-27/h1-9,11-16,28-29H,10,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCADAWCJNRQLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.